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Compound of Interest

Compound Name: Lariatin A

Cat. No.: B10815312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Lariatin A, a

lasso peptide with promising anti-mycobacterial properties. The document details the

quantitative data on its activity, in-depth experimental protocols for its evaluation, and a visual

representation of the screening workflow.

Data Presentation: Quantitative Anti-mycobacterial
Activity and Cytotoxicity Profile of Lariatin A
The following tables summarize the known quantitative data regarding the minimum inhibitory

concentration (MIC) of Lariatin A against various mycobacterial species. Lariatin A has

demonstrated potent activity against Mycobacterium tuberculosis and other mycobacteria.[1]

While literature suggests low toxicity of lariatins to human cells, specific quantitative data from

standardized cytotoxicity assays such as MTT or hemolytic assays on Lariatin A is not readily

available in the reviewed scientific literature.[2] Therefore, the cytotoxicity data table remains to

be populated pending further experimental investigation.

Table 1: Minimum Inhibitory Concentration (MIC) of Lariatin A against Mycobacterium Species
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Mycobacteriu
m Species

Strain MIC (µg/mL) Test Method Reference

Mycobacterium

tuberculosis
H37Rv 0.39

Liquid

Microdilution
[1]

Mycobacterium

smegmatis
- 3.13 Agar Dilution [1]

Table 2: Cytotoxicity of Lariatin A

Cell Line Assay Type IC50 / % Hemolysis Reference

Mammalian Cells MTT Assay Data not available -

Human Red Blood

Cells
Hemolytic Assay Data not available -

Experimental Protocols
Detailed methodologies for the key experiments involved in the initial screening of Lariatin A's

anti-mycobacterial properties are provided below.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Lariatin A against Mycobacterium species is determined using either the agar

dilution method or the liquid microdilution method.

This method is particularly useful for screening against non-pathogenic, faster-growing

mycobacteria like Mycobacterium smegmatis.

Materials:

Lariatin A stock solution (in a suitable solvent, e.g., DMSO)

Middlebrook 7H10 or 7H11 agar base
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OADC (Oleic acid-albumin-dextrose-catalase) enrichment

Sterile petri dishes

Mycobacterium smegmatis culture

Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

McFarland turbidity standards

Multipoint inoculator

Procedure:

Preparation of Media: Prepare Middlebrook 7H10 or 7H11 agar according to the

manufacturer's instructions. Autoclave and cool to 45-50°C.

Addition of Lariatin A: Add the OADC enrichment and appropriate volumes of the Lariatin A
stock solution to the molten agar to achieve the desired final concentrations. Ensure

thorough mixing. Control plates without Lariatin A should also be prepared.

Pouring Plates: Dispense the agar into sterile petri dishes and allow them to solidify.

Inoculum Preparation: Grow M. smegmatis in a suitable broth medium. Adjust the turbidity of

the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland

standard. This corresponds to approximately 1 x 10⁷ CFU/mL.

Inoculation: Inoculate the surface of the agar plates with the prepared bacterial suspension

using a multipoint inoculator.

Incubation: Incubate the plates at 37°C for 3-5 days, or until sufficient growth is observed on

the control plates.

MIC Determination: The MIC is defined as the lowest concentration of Lariatin A that

completely inhibits the visible growth of the bacteria.

This method is commonly used for determining the MIC against pathogenic mycobacteria like

Mycobacterium tuberculosis.
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Materials:

Lariatin A stock solution

Middlebrook 7H9 broth

OADC enrichment

Sterile 96-well microtiter plates

Mycobacterium tuberculosis H37Rv culture

Sterile saline solution with 0.05% Tween 80

McFarland turbidity standards

Procedure:

Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with OADC enrichment.

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of Lariatin A in

the supplemented Middlebrook 7H9 broth.

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity

to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in each well.

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the

serially diluted Lariatin A. Include a growth control well (no Lariatin A) and a sterility control

well (no bacteria).

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

MIC Determination: The MIC is determined as the lowest concentration of Lariatin A that

prevents a visible color change of the indicator (e.g., resazurin) or shows no visible turbidity.

Cytotoxicity Assays
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To assess the selectivity of Lariatin A, it is crucial to evaluate its toxicity against mammalian

cells. The following are standard protocols for this purpose.

Materials:

Mammalian cell line (e.g., HeLa, HEK293)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Lariatin A

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Plate reader

Procedure:

Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow

them to adhere overnight.

Treatment: Treat the cells with various concentrations of Lariatin A and incubate for 24-48

hours. Include untreated cells as a control.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the
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dose-response curve.

Materials:

Freshly collected human red blood cells (RBCs)

Phosphate-buffered saline (PBS)

Lariatin A

Triton X-100 (as a positive control for 100% hemolysis)

96-well plates

Centrifuge

Plate reader

Procedure:

RBC Preparation: Wash the RBCs with PBS several times by centrifugation and resuspend

them in PBS to a final concentration of 2-4%.

Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of

Lariatin A. Include a negative control (RBCs in PBS) and a positive control (RBCs with

Triton X-100).

Incubation: Incubate the plate at 37°C for 1 hour.

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and

measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

Data Analysis: Calculate the percentage of hemolysis for each Lariatin A concentration

relative to the positive control.

Mandatory Visualization: Experimental Workflow
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The following diagram illustrates the general workflow for the initial screening of Lariatin A's

anti-mycobacterial properties.

MIC Determination

Cytotoxicity Assessment

Prepare Middlebrook Agar/Broth

Prepare Serial Dilutions of Lariatin A Prepare Mycobacterial Inoculum
(0.5 McFarland)

Inoculate Plates/Wells

Incubate at 37°C

Read MIC Results

Data Analysis and Interpretation

Culture Mammalian Cells / Prepare RBCs

Treat Cells with Lariatin A

Incubate

Perform MTT / Hemolytic Assay

Read Absorbance

Calculate % Viability / % Hemolysis

Start: Lariatin A Sample

cluster_mic cluster_cytotoxicity
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Click to download full resolution via product page

Caption: Experimental workflow for screening Lariatin A.

This diagram outlines the parallel processes of determining the Minimum Inhibitory

Concentration (MIC) against mycobacteria and assessing the cytotoxicity of Lariatin A against

mammalian cells. The workflow begins with the Lariatin A sample and proceeds through media

and inoculum preparation, treatment, incubation, and finally, data acquisition and analysis to

generate a comprehensive technical report on its initial anti-mycobacterial profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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